molecular formula C14H18ClN3O B12442002 2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole

2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole

Cat. No.: B12442002
M. Wt: 279.76 g/mol
InChI Key: OWBNDTREUYEKAK-UHFFFAOYSA-N
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Description

2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a morpholine ring attached to a benzimidazole core, which is further substituted with a chlorine atom. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents. This reaction is usually carried out under acidic conditions and elevated temperatures.

    Substitution with Chlorine:

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the benzimidazole core. This can be done using a suitable alkylating agent like 3-chloropropylamine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; often in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of functional materials, including catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(3-piperidinopropyl)-1H-benzo[d]imidazole: Similar structure with a piperidine ring instead of a morpholine ring.

    2-chloro-1-(3-pyrrolidinopropyl)-1H-benzo[d]imidazole: Similar structure with a pyrrolidine ring instead of a morpholine ring.

    2-chloro-1-(3-azepanopropyl)-1H-benzo[d]imidazole: Similar structure with an azepane ring instead of a morpholine ring.

Uniqueness

The uniqueness of 2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole lies in its specific substitution pattern and the presence of the morpholine ring. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

4-[3-(2-chlorobenzimidazol-1-yl)propyl]morpholine

InChI

InChI=1S/C14H18ClN3O/c15-14-16-12-4-1-2-5-13(12)18(14)7-3-6-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11H2

InChI Key

OWBNDTREUYEKAK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C3=CC=CC=C3N=C2Cl

Origin of Product

United States

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